molecular formula C10H7ClO3S B085865 8-Chloronaphthalene-1-sulfonic acid CAS No. 145-74-4

8-Chloronaphthalene-1-sulfonic acid

Cat. No.: B085865
CAS No.: 145-74-4
M. Wt: 242.68 g/mol
InChI Key: OPFNCYFEIBUZHU-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-sulfonic acid is a useful research compound. Its molecular formula is C10H7ClO3S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Clinical Assays and Research Applications : 8-anilino-1-naphthalene sulfonic acid has been used to inhibit binding of triiodothyronine and thyroxine to thyroxine-binding globulin, facilitating the development of a rapid simultaneous radioimmunoassay for these hormones in serum (Mitsuma, Colucci, Shenkman, & Hollander, 1972).

  • Chemical Analysis : 1,8-Dihydroxynaphthalene-4-sulfonic acid has been used as a reagent for the extraction-spectrophotometric determination of boric acid (Korenaga, Motomizu, & Tǒei, 1980).

  • Sulfonation Studies : Research on the sulfonation of binaphthyl derivatives, including the sulfonation of various naphthalene and binaphthyl compounds with SO3, has implications for the synthesis of chemicals like 8-Chloronaphthalene-1-sulfonic acid (You, 1996).

  • Microbial Growth Media : 8-anilino-1-naphthalene sulfonic acid-containing media can differentiate between gram-positive and gram-negative bacteria and identify various bacterial species (Ramsey, Nowlan, Simpson, Messing, & Takeguchi, 1980).

  • Photo Acid Generators : N-sulfonyloxy 1, 8-naphthalimide, a compound similar to this compound, has been studied for its sensitivity to γ rays, suggesting potential applications in radiation detection (Tokita, Watanabe, Hashimoto, & Tachikawa, 2001).

  • Electrodegradation Studies : The electrodegradation of naphthalenic amines, including 8-aminonaphthalene-2-sulfonic acid, has been analyzed, providing insights into environmental remediation techniques (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).

  • Fluorescence Studies in Biological Systems : The fluorescent dye 1-anilinonaphthalene-8-sulfonic acid (ANS) has been used to study changes in membrane conformation during electrical excitation in biological systems (Patrick, Valeur, Monnerie, & Changeux, 1971).

  • Catalytic Applications : A study describes the use of a sulfonic acid functionalized metal–organic framework (MOF), which includes 4,8-disulfonaphthalene-2,6-dicarboxylate, for efficient catalytic esterification (Dou, Zhang, Zhou, Yang, Shu, She, & Li, 2018).

Safety and Hazards

8-Chloronaphthalene-1-sulfonic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

It is known to be used in laboratory settings, suggesting its potential interactions with various biological targets .

Mode of Action

It is structurally similar to 8-anilino-1-naphthalenesulfonic acid (ans), which is known to bind to hydrophobic pockets of proteins due to its environmentally sensitive fluorescent nature . This suggests that 8-Chloronaphthalene-1-sulfonic acid may interact with its targets in a similar manner.

Result of Action

Safety data sheets indicate that it is corrosive and can cause severe skin burns and eye damage . This suggests that it has significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to decompose in contact with water . Therefore, the aqueous environment in which it is used can affect its stability and activity.

Properties

IUPAC Name

8-chloronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFNCYFEIBUZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932466
Record name 8-Chloronaphthalene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-74-4, 5439-85-0
Record name 8-Chloro-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloronaphthalene-1-sulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 8-chloronaphthalene-1-sulphonate
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Record name 145-74-4
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Record name 8-Chloronaphthalene-1-sulfonic acid
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Record name 8-chloronaphthalene-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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